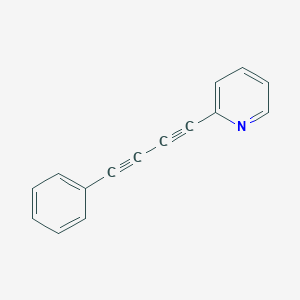![molecular formula C19H30O3Si B14285865 tert-Butyltris[(pent-4-yn-1-yl)oxy]silane CAS No. 137594-53-7](/img/structure/B14285865.png)
tert-Butyltris[(pent-4-yn-1-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyltris[(pent-4-yn-1-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three pent-4-yn-1-yloxy groups and one tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyltris[(pent-4-yn-1-yl)oxy]silane typically involves the reaction of tert-butyltrichlorosilane with pent-4-yn-1-ol in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silanol, which subsequently undergoes condensation to yield the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyltris[(pent-4-yn-1-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The silicon-oxygen bonds can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or nucleophiles (e.g., Grignard reagents) are used.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various organosilicon compounds with different functional groups.
Scientific Research Applications
tert-Butyltris[(pent-4-yn-1-yl)oxy]silane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Potential use in the development of bioactive molecules and as a tool for studying biological processes.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyltris[(pent-4-yn-1-yl)oxy]silane involves its ability to undergo various chemical transformations, which can be exploited in different applications. The molecular targets and pathways depend on the specific reactions and applications. For example, in drug delivery, the compound’s ability to form stable complexes with therapeutic agents can enhance their bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethyl(pent-4-yn-1-yloxy)silane
- Di-tert-butylsilane
- tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyltris[(pent-4-yn-1-yl)oxy]silane is unique due to its three alkyne groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile compound for various synthetic applications compared to similar compounds that may have fewer reactive sites or different functional groups.
Properties
CAS No. |
137594-53-7 |
|---|---|
Molecular Formula |
C19H30O3Si |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
tert-butyl-tris(pent-4-ynoxy)silane |
InChI |
InChI=1S/C19H30O3Si/c1-7-10-13-16-20-23(19(4,5)6,21-17-14-11-8-2)22-18-15-12-9-3/h1-3H,10-18H2,4-6H3 |
InChI Key |
JNFTZFZTJHXZOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](OCCCC#C)(OCCCC#C)OCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


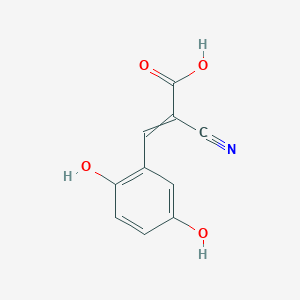
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)
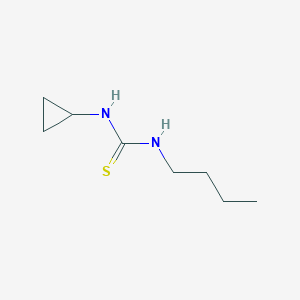
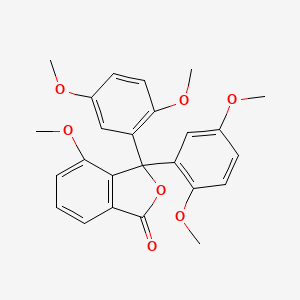
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
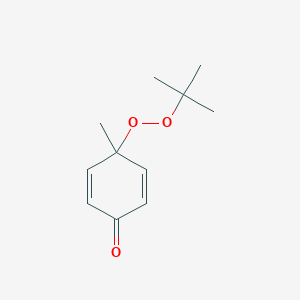
![Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate](/img/structure/B14285835.png)
![1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14285837.png)
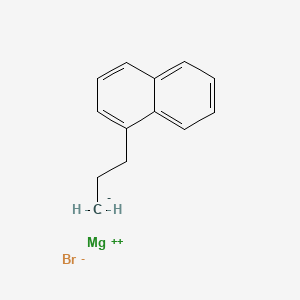
![Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl-](/img/structure/B14285856.png)
